1-(4-methoxyphenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione
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Description
1-(4-methoxyphenyl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H18N2O4S2 and its molecular weight is 450.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on similar thiazolidine derivatives has focused on their synthesis and evaluation for biological activities. For instance, Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds were evaluated for their effect on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, identifying candidates for further pharmacological studies (Kim et al., 2004).
Microwave-Assisted Synthesis
Al-Zaydi (2010) explored the reaction of 2-thiazolin-4-ones with electrophiles under microwave irradiation, demonstrating a methodology that could potentially be applied to the synthesis of related thiazolidinedione compounds, offering a faster and more efficient route for compound generation (Al-Zaydi, 2010).
Antimicrobial Applications
Trotsko et al. (2018) synthesized new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, showing antimicrobial activity against Gram-positive bacterial strains. This suggests potential applications of thiazolidine derivatives in developing new antimicrobial agents (Trotsko et al., 2018).
Antileukemic Activity
Kryshchyshyn et al. (2020) synthesized pyrrolidinedione-thiazolidinone hybrids and evaluated their antileukemic properties. One compound showed selective antiproliferative action against leukemia cell lines, indicating the potential of such hybrids in antileukemic therapy (Kryshchyshyn et al., 2020).
Molecular Design and Hypoglycemic Activity
Oguchi et al. (2000) focused on the design and synthesis of imidazopyridine thiazolidine-2,4-diones, evaluating their hypoglycemic activity. The research highlights the potential of thiazolidinedione derivatives in treating diabetes through their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo (Oguchi et al., 2000).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S2/c1-29-17-12-10-16(11-13-17)24-20(26)14-18(21(24)27)25-22(28)19(31-23(25)30)9-5-8-15-6-3-2-4-7-15/h2-13,18H,14H2,1H3/b8-5+,19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBROFOQGYPWRH-VNVABUEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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